![molecular formula C17H14O5 B14600134 2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid CAS No. 60878-07-1](/img/structure/B14600134.png)
2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Shares similar structural features but lacks the acrylate group.
2-Hydroxy-5-(3-(4-methoxyphenyl)acryloyl)benzoic acid: Similar structure with a different substitution pattern on the aromatic ring.
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar acrylate group but different aromatic substitution.
Uniqueness
2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60878-07-1 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O5/c1-22-15-8-4-5-11(16(15)19)9-10-14(18)12-6-2-3-7-13(12)17(20)21/h2-10,19H,1H3,(H,20,21) |
InChI Key |
AOUVBDOTTBGHEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


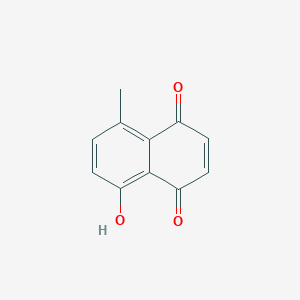
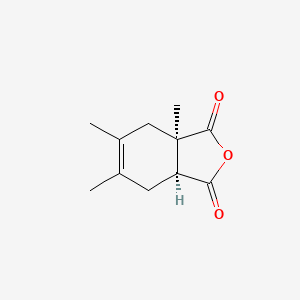

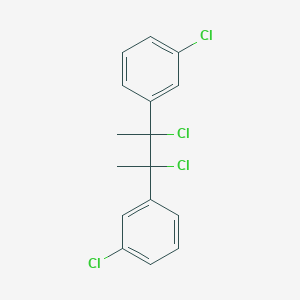
phosphanium chloride](/img/structure/B14600077.png)
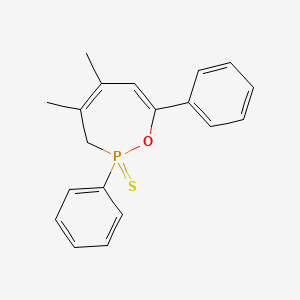
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)
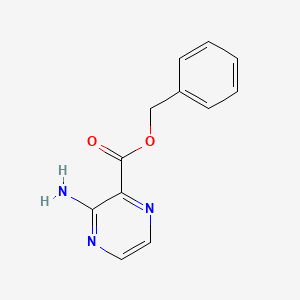
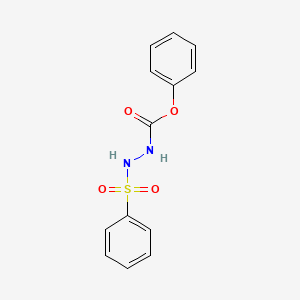
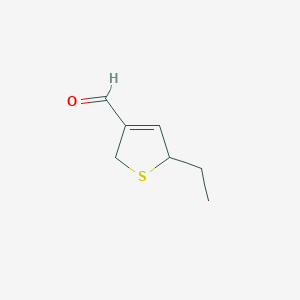
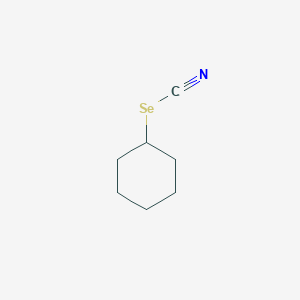

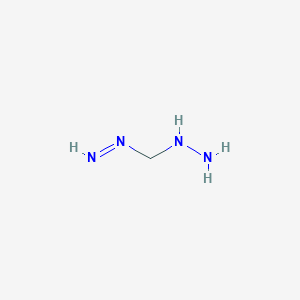
![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)
